molecular formula C18H18N4 B15329228 5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine

5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine

Cat. No.: B15329228
M. Wt: 290.4 g/mol
InChI Key: NDJJOWVHSZZAJM-UHFFFAOYSA-N
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Description

5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine is an aromatic diamine compound with a complex structure It consists of three benzene rings connected through their para positions, with each benzene ring substituted with amino groups at the 1,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method involves the coupling of 3,5-diaminophenyl derivatives with benzene-1,3-diamine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or azo derivatives.

    Reduction: The compound can be reduced to form more reactive intermediates.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or strong acids/bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    o-Phenylenediamine: A simpler aromatic diamine with two amino groups on adjacent carbons of a benzene ring.

    m-Phenylenediamine: Another aromatic diamine with amino groups on the 1,3-positions of a benzene ring.

    p-Phenylenediamine: An aromatic diamine with amino groups on the 1,4-positions of a benzene ring.

Uniqueness

5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine is unique due to its extended aromatic system and multiple amino groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine

InChI

InChI=1S/C18H18N4/c19-15-5-13(6-16(20)9-15)11-1-2-12(4-3-11)14-7-17(21)10-18(22)8-14/h1-10H,19-22H2

InChI Key

NDJJOWVHSZZAJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)N)N)C3=CC(=CC(=C3)N)N

Origin of Product

United States

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